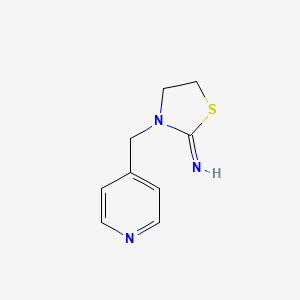

2-Imino-3-(4-pyridylmethyl)thiazolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11N3S |

|---|---|

Molecular Weight |

193.27 g/mol |

IUPAC Name |

3-(pyridin-4-ylmethyl)-1,3-thiazolidin-2-imine |

InChI |

InChI=1S/C9H11N3S/c10-9-12(5-6-13-9)7-8-1-3-11-4-2-8/h1-4,10H,5-7H2 |

InChI Key |

IGYGCGJLQCEVCT-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(=N)N1CC2=CC=NC=C2 |

Origin of Product |

United States |

In Vitro Biological Activity Profiles of 2 Imino 3 4 Pyridylmethyl Thiazolidine Derivatives

Antimicrobial Activities

Derivatives of the thiazolidine (B150603) scaffold have been extensively studied for their ability to combat microbial growth. These investigations cover a wide range of pathogens, including bacteria and fungi, and explore specialized activities such as the disruption of microbial biofilms.

Antibacterial Potency Against Gram-Positive Microorganisms

Thiazolidinone derivatives have demonstrated notable efficacy against various Gram-positive bacteria, which are characterized by a thick peptidoglycan cell wall. Studies have shown that certain synthesized compounds exhibit significant zones of inhibition against pathogenic strains. For instance, a series of 2,3-substituted thiazolidine-4-one derivatives were effective against Staphylococcus aureus and Salmonella typhi nanobioletters.com.

In one study, synthesized quinazolinone derivatives showed high activity against Staphylococcus aureus and Bacillus species, with zones of inhibition ranging from 10 to 20mm sciencepublishinggroup.comsciencepublishinggroup.com. Another investigation into 2,3-diaryl-thiazolidin-4-ones found that while S. aureus was the most resistant among the tested bacteria, some compounds were more potent than the standard antibiotic ampicillin against a resistant strain (MRSA) nih.gov.

Further research on novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives revealed moderate to potent antibacterial activity against a panel of six Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 2 to 32 µg/mL nih.gov. Similarly, newly synthesized iminothiazolidinones showed significant growth inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) researchgate.net. The antibacterial activity of another series of 2-iminothiazolidin-4-ones was also found to be predominantly against Gram-positive bacteria researchgate.net.

Table 1: In Vitro Antibacterial Activity of Thiazolidinone Derivatives Against Gram-Positive Bacteria

| Derivative Class | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Quinazolinone-Thiazolidinone Hybrids | Staphylococcus aureus | Zone of Inhibition | 10 - 20 mm | sciencepublishinggroup.comsciencepublishinggroup.com |

| Quinazolinone-Thiazolidinone Hybrids | Bacillus species | Zone of Inhibition | 10 - 20 mm | sciencepublishinggroup.com |

| 2,3-Diaryl-thiazolidin-4-ones | S. aureus (MRSA) | MIC | More potent than Ampicillin | nih.gov |

| Iminothiazolidinones | S. aureus (MRSA) | Growth Inhibition | Significant | researchgate.net |

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinones | Gram-positive panel | MIC | 2 - 32 µg/mL | nih.gov |

Antibacterial Potency Against Gram-Negative Microorganisms

The efficacy of thiazolidinone derivatives extends to Gram-negative bacteria, which possess a protective outer membrane that often confers resistance to antibiotics. Research has identified several derivatives with significant activity against these challenging pathogens.

Compounds from a synthesized series of quinazolinone derivatives displayed notable antibacterial action against Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumonia sciencepublishinggroup.comsciencepublishinggroup.com. In a separate study evaluating twenty-one 2,3-diaryl-thiazolidin-4-ones, Salmonella Typhimurium was found to be the most sensitive bacterium, with MIC values for the most active compound ranging from 0.008 to 0.06 mg/mL nih.gov. Certain derivatives in this series proved to be more potent than ampicillin against resistant strains of P. aeruginosa and E. coli nih.gov. However, some series of derivatives, such as the 3-(5-fluoropyridine-3-yl)-2-oxazolidinones, showed no activity against Gram-negative bacteria like E. coli nih.gov.

Table 2: In Vitro Antibacterial Activity of Thiazolidinone Derivatives Against Gram-Negative Bacteria

| Derivative Class | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Quinazolinone-Thiazolidinone Hybrids | Escherichia coli | Zone of Inhibition | 10 - 20 mm | sciencepublishinggroup.com |

| Quinazolinone-Thiazolidinone Hybrids | Pseudomonas aeruginosa | Zone of Inhibition | 10 - 20 mm | sciencepublishinggroup.com |

| 2,3-Diaryl-thiazolidin-4-ones | S. Typhimurium | MIC | 0.008 - 0.06 mg/mL (most active compound) | nih.gov |

| 2,3-Diaryl-thiazolidin-4-ones | P. aeruginosa (resistant) | MIC | More potent than Ampicillin | nih.gov |

| 2,3-Diaryl-thiazolidin-4-ones | E. coli (resistant) | MIC | More potent than Ampicillin | nih.gov |

Antifungal Efficacy

In addition to antibacterial properties, various 2-imino-thiazolidin-4-one derivatives have been synthesized and evaluated for their effectiveness against fungal pathogens. A study focusing on derivatives of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones tested their activity against seven agricultural fungi mdpi.comresearchgate.net. Within this series, 2-imino-3-(2,4-dichloro-5-fluorophenylthiazol-2-yl)-4-thiazolidinone and 2-imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidione were identified as having particularly high fungicidal effects mdpi.comresearchgate.netdoaj.org.

Other research has shown that certain thiazolidinone compounds exhibit antifungal activity comparable or superior to reference drugs like bifonazole and ketoconazole nih.gov. Specifically, some synthesized quinazolinone derivatives demonstrated higher activity against Aspergillus Species than the standard drug Ketonaxol, although they showed no activity against Candida albicans sciencepublishinggroup.comsciencepublishinggroup.com. In contrast, other studies on thiazolidine-2,4-dione derivatives did screen against C. albicans, with some compounds showing activity nanobioletters.comnih.gov.

Anti-biofilm Formation Inhibition

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which makes them notoriously resistant to conventional antibiotics. Thiazolidin-4-one derivatives have emerged as promising agents for inhibiting the formation of these resilient structures.

A series of 2-aryl-3-aminothiazolidin-4-one derivatives containing a 1,2,4-triazole moiety were found to inhibit S. aureus biofilm formation with IC₅₀ values (the concentration required to inhibit 50% of biofilm formation) ranging from 25 to 100 µg/mL nih.gov. One hybrid compound in this series was particularly effective, with an IC₅₀ of 12.5 µg/mL, demonstrating a higher potential than the standard antibiotic ciprofloxacin nih.gov.

Further studies have focused on 2-iminothiazolidin-4-one derivatives as inhibitors of biofilm formation in Staphylococcus epidermidis nih.govnih.gov. Some compounds containing carboxylic acid groups showed good antibiofilm activity, with an effective concentration of 6.25 µM nih.gov. Research on other novel iminothiazolidinones identified compounds with potent Biofilm Inhibition Concentrations (BFIC) against MRSA, with values as low as 3.22 ±0.56 µg/mL researchgate.netsemanticscholar.org. A specific thiazolidinone derivative, TD-H2-A, also showed strong bacteriocidal activity against cells within mature S. aureus biofilms researchgate.net.

Anticancer and Antiproliferative Activities

The therapeutic potential of the thiazolidinone scaffold is not limited to antimicrobial applications; it has also been a focal point in the search for new anticancer agents. Various derivatives have been shown to possess cytotoxic properties against a range of human cancer cell lines in laboratory settings.

In Vitro Cytotoxicity Against Various Cancer Cell Lines

A significant body of research has demonstrated the ability of 2-imino-4-thiazolidinone derivatives to induce cell death in cancer cells. In one study, a series of these compounds were screened for cytotoxicity against three cancer cell lines: B16F10 (melanoma), A549 (lung cancer), and PANC-1 (pancreatic cancer) nih.gov. Several compounds showed potent cytotoxicity against the B16F10 melanoma cell line, with IC₅₀ values between 3.4 and 7 µM, while remaining non-toxic to normal cells nih.gov. The mechanism of action for these compounds was found to involve the induction of apoptosis and cell cycle arrest nih.gov.

Other studies have confirmed the anticancer potential of this chemical family. Thiazolidinone-indolin-2-one analogs have been evaluated against A549, MCF-7 (breast cancer), and PC3 (prostate cancer) cell lines, with one compound showing an IC₅₀ of 40 µM in both MCF-7 and A549 cells biointerfaceresearch.com. Another derivative, containing a 5-nitrofuran-2-yl substituent, exhibited promising activity against several human cancer cell lines, with IC₅₀ values of 1.9 µM for MDA-MB-231 (breast cancer), 5.4 µM for HepG2 (liver cancer), and 6.5 µM for HT-29 (colon cancer) nih.gov. Furthermore, a series of 2,4-thiazolidinedione derivatives were tested against Caco-2 (colon), HepG-2, and MDA-MB-231 cell lines, with the most potent compound showing IC₅₀ values of 2, 10, and 40 µM, respectively nih.gov.

Table 3: In Vitro Cytotoxicity of Thiazolidinone Derivatives Against Cancer Cell Lines

| Derivative Class | Cancer Cell Line | Cancer Type | IC₅₀ Value | Reference |

|---|---|---|---|---|

| 2-Imino-4-thiazolidinones | B16F10 | Melanoma | 3.4 - 7 µM | nih.gov |

| Thiazolidinone-Indolin-2-ones | MCF-7 | Breast | 40 µM | biointerfaceresearch.com |

| Thiazolidinone-Indolin-2-ones | A549 | Lung | 40 µM | biointerfaceresearch.com |

| 5-nitrofuran-2-yl-thiazolidinone | MDA-MB-231 | Breast | 1.9 µM | nih.gov |

| 5-nitrofuran-2-yl-thiazolidinone | HepG2 | Liver | 5.4 µM | nih.gov |

| 5-nitrofuran-2-yl-thiazolidinone | HT-29 | Colon | 6.5 µM | nih.gov |

| 2,4-Thiazolidinediones | Caco-2 | Colon | 2 µM | nih.gov |

| 2,4-Thiazolidinediones | HepG-2 | Liver | 10 µM | nih.gov |

Apoptosis Induction Mechanisms (in vitro)

Derivatives of the 2-iminothiazolidine scaffold have been investigated for their ability to induce programmed cell death, or apoptosis, in various cancer cell lines. The mechanisms underlying this pro-apoptotic activity are multifaceted and involve the modulation of key regulatory proteins in the apoptotic cascade.

One of the central mechanisms is the activation of caspases, a family of cysteine proteases that execute the apoptotic process. Studies on related 2-amino-5-benzylthiazole derivatives have shown that these compounds can induce the cleavage of Poly(ADP-ribose) polymerase-1 (PARP-1) and caspase-3 in human leukemia cells. mybiosource.com The cleavage of PARP-1 by activated caspase-3 is a hallmark of apoptosis.

Furthermore, these derivatives have been observed to modulate the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. mybiosource.com This family of proteins governs the integrity of the mitochondrial outer membrane. An increase in the expression of pro-apoptotic members, such as Bim, and a concurrent decrease in the anti-apoptotic protein Bcl-2, shifts the cellular balance in favor of apoptosis. mybiosource.com This alteration in the Bax/Bcl-2 ratio is a critical determinant of a cell's susceptibility to apoptotic stimuli. nih.govnih.gov An elevated Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade. Additionally, an increase in the mitochondrion-specific endonuclease G (EndoG) has been noted, suggesting a role for mitochondrial pathways in the apoptotic process induced by these compounds. mybiosource.com

Some thiazolidine derivatives may also engage the p53 tumor suppressor pathway. For instance, certain spiro[indoline-3,2'-thiazolidine] derivatives have been shown to induce the accumulation of the p53 protein, leading to significant apoptotic cell death. nih.gov

It is important to note that the induction of apoptosis by some 2-imino-4-thiazolidinone derivatives has been linked to the generation of intracellular reactive oxygen species (ROS), which can act as signaling molecules to trigger apoptotic pathways. nih.gov However, other derivatives have been shown to induce apoptosis independently of ROS formation. nih.gov

Cell Cycle Modulation (in vitro)

In addition to inducing apoptosis, derivatives of 2-iminothiazolidine have demonstrated the ability to modulate the cell cycle in cancer cells, forcing them to halt at specific checkpoints. This disruption of the normal cell division process can prevent the proliferation of malignant cells.

Flow cytometry analyses have revealed that these compounds can induce cell cycle arrest at different phases, depending on the specific chemical structure of the derivative. For example, within a series of novel 2-imino-4-thiazolidinone derivatives tested against the B16F10 melanoma cell line, distinct patterns of cell cycle arrest were observed. nih.gov

Specifically, compounds designated as 7k and 7n were found to induce arrest in the G0/G1 phase of the cell cycle. nih.gov In contrast, a structurally related compound, 7m, caused cells to accumulate in the G2/M phase. nih.gov This suggests that subtle modifications to the 2-iminothiazolidine core can significantly alter the specific cellular machinery targeted by the compound. The arrest at these checkpoints confirms that these derivatives play a role in the regulation of the cancer cell cycle. nih.gov

Further studies on pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids have also identified compounds that cause G1 cell cycle arrest. mybiosource.com The ability to halt the cell cycle at these critical junctures represents a key component of the anticancer mechanism of this class of compounds. nih.gov

| Compound Class | Cell Line | Effect on Cell Cycle | Reference |

| 2-Imino-4-thiazolidinone (7k, 7n) | B16F10 Melanoma | G0/G1 Arrest | nih.gov |

| 2-Imino-4-thiazolidinone (7m) | B16F10 Melanoma | G2/M Arrest | nih.gov |

| Pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrid (13a) | HepG2 | G1 Arrest | mybiosource.com |

Enzyme Inhibition and Receptor Modulation

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Agonism

The thiazolidinedione ring, a core structural feature of the broader class to which 2-iminothiazolidine belongs, is famously associated with agonism of the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ). nih.govresearchgate.net PPAR-γ is a ligand-activated transcription factor belonging to the nuclear receptor superfamily that plays a pivotal role in regulating adipogenesis, glucose homeostasis, and lipid metabolism. nih.govmdpi.com

Thiazolidinedione derivatives, such as the well-known antidiabetic drugs pioglitazone and rosiglitazone, are potent and selective PPAR-γ agonists. researchgate.netnih.gov Upon binding, these agonists induce a conformational change in the receptor, leading to the recruitment of coactivator proteins and the subsequent regulation of target gene expression. mdpi.com This modulation of gene expression is the basis for their therapeutic effects, particularly in improving insulin sensitivity. nih.govresearchgate.net

The anticancer properties of some 4-thiazolidinone derivatives have also been linked to their interaction with PPAR-γ. mdpi.com Molecular docking studies have been employed to investigate the binding modes of these derivatives within the PPAR-γ active site, helping to rationalize their activity and guide the design of new modulators. nih.govmdpi.com For example, certain 4-thiazolidinone-pyrazoline hybrids have been evaluated for their PPAR-γ-dependent cytotoxicity in colorectal adenocarcinoma cells. mdpi.com While the specific agonistic or antagonistic profile can vary with the compound's structure, the engagement of PPAR-γ is a recognized activity for this chemical class. mdpi.com

Inhibition of Specific Kinases (e.g., PI3K, GSK-3β)

The 2-aminothiazole moiety, which is structurally related to the 2-iminothiazolidine core, is recognized as a valuable template in the design of kinase inhibitors. nih.gov Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a common feature of many diseases, including cancer.

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that are central to pathways controlling cell growth, proliferation, and survival. nih.gov Certain thiazolidinedione-based compounds have been identified as inhibitors of PI3K isoforms. nih.gov For example, the compound AS-605240, a thiazolidinedione derivative, is a potent inhibitor of both PI3Kγ and PI3Kα. nih.gov The PI3K/Akt/GSK3β pathway is a crucial signaling cascade, and its modulation by small molecules can have significant therapeutic implications. nih.gov

Glycogen synthase kinase-3β (GSK-3β) is another key kinase involved in numerous cellular processes, including metabolism, cell survival, and proliferation. nih.gov Inhibition of GSK-3β is being explored as a therapeutic strategy for various conditions. Recent drug discovery efforts have focused on developing hybrid molecules that can dually target multiple kinases. For instance, novel pyridine-thiazolidin-4-one hybrids have been designed and evaluated as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and GSK-3β, demonstrating the potential of this scaffold to generate multi-targeting agents. mybiosource.com

| Compound Class | Target Kinase | Activity | Reference |

| Thiazolidinedione-based | PI3Kγ / PI3Kα | Inhibition | nih.gov |

| Pyridine-thiazolidin-4-one hybrid | CDK2 / GSK-3β | Dual Inhibition | mybiosource.com |

| 2-Aminothiazole-based | Src family kinases | Inhibition | nih.gov |

Inhibition of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

15-Hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary enzyme responsible for the catabolism and inactivation of prostaglandins, such as Prostaglandin E2 (PGE2). nih.govmedchemexpress.com By catalyzing the oxidation of the 15-hydroxyl group to a 15-keto group, 15-PGDH significantly reduces the biological activity of these lipid signaling molecules. mybiosource.com Inhibition of 15-PGDH can elevate local prostaglandin levels, an effect that has been shown to promote tissue repair and regeneration. nih.govnih.gov

Thiazolidinedione analogues have emerged as a class of potent inhibitors of 15-PGDH. nih.gov Structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory potency of these compounds. For example, a thiazolidinedione analogue known as CT-8 was identified as a potent inhibitor. nih.gov Subsequent research led to the synthesis of a range of benzylidene thiazolidinedione derivatives, with some compounds demonstrating inhibitory activity in the nanomolar range. nih.gov

One of the most potent inhibitors identified from these studies was compound 2, 5-(4-(2-(thiophen-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione, which was effective in the nanomolar range. nih.gov Another potent inhibitor, known as SW033291, exhibits a Ki of 0.1 nM and an IC50 of 1.5 nM in cell-free assays. selleckchem.com The development of such potent and selective 15-PGDH inhibitors based on the thiazolidinedione scaffold highlights the therapeutic potential of this chemical class in contexts where enhancing prostaglandin signaling is beneficial. nih.gov

| Compound | Target Enzyme | In Vitro Potency | Reference |

| SW033291 | 15-PGDH | Ki = 0.1 nM; IC50 = 1.5 nM | selleckchem.com |

| 15-PGDH-IN-2 | 15-PGDH | IC50 = 0.274 nM | medchemexpress.com |

| 5-(4-(2-(thiophen-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione | 15-PGDH | Nanomolar range | nih.gov |

Inhibition of Parasitic Enzymes (e.g., Cruzain)

Compounds based on the 2-aminothiazole scaffold, which is closely related to 2-iminothiazolidine, have been investigated for their activity against various pathogenic parasites. Human African Trypanosomiasis, caused by Trypanosoma brucei, and Chagas disease, caused by Trypanosoma cruzi, are serious neglected tropical diseases for which new therapeutic agents are needed. nih.gov

A series of 5-nitro-2-aminothiazole-based amides have been synthesized and evaluated as antitrypanosomatid agents. nih.gov In vitro testing revealed that these compounds were active to moderately active against T. cruzi amastigotes (the intracellular replicative stage) in infected host cells. nih.gov Several of these compounds also demonstrated activity against the bloodstream form of Trypanosoma brucei brucei. nih.gov

While the specific enzymatic targets for all these compounds are not always fully elucidated, a key target in T. cruzi is cruzain, the major cysteine protease of the parasite. Inhibition of essential parasitic enzymes is a validated strategy for antiparasitic drug development. The glycolytic pathway is also an attractive target, as bloodstream form trypanosomes are heavily reliant on it for energy production. elifesciences.org The activity of these thiazole-based compounds against trypanosomes underscores the potential of this heterocyclic system for the development of novel antiparasitic agents. nih.gov

Other Significant Biological Activities of 2-Imino-3-(4-pyridylmethyl)thiazolidine Derivatives

Derivatives of the 2-iminothiazolidine scaffold have been the subject of extensive research, revealing a broad spectrum of biological activities beyond a single therapeutic area. These investigations have uncovered potential applications in treating conditions related to inflammation, oxidative stress, neurological disorders, and infectious diseases. The following sections detail the in vitro biological activity profiles of these derivatives in several key areas of pharmacological interest.

Anti-inflammatory Mechanisms

Thiazolidine derivatives have been investigated for their anti-inflammatory properties, with studies often employing the carrageenan-induced rat paw edema model to assess efficacy. researchgate.netresearchgate.net This test is a standard method for evaluating acute inflammation. While some research into new 2-iminothiazolidin-4-ones and thiazolidin-2,4-diones was conducted, significant anti-inflammatory activity was primarily observed in compounds belonging to the thiazolidin-2,4-dione series rather than the 2-iminothiazolidin-4-one series. researchgate.net

In studies on structurally related thiazolidine compounds, new benzylidene thiazolidine derivatives were synthesized and evaluated. researchgate.net Research on other related heterocyclic compounds, such as 2-pyridyl-2-thiobenzothiazole derivatives, has also shown potent anti-inflammatory effects, with one compound demonstrating activity 1.34 times greater than the reference non-steroidal anti-inflammatory drug (NSAID), indomethacin. nih.gov The primary mechanism observed is the reduction of edema, a key component of the inflammatory response. researchgate.netresearchgate.net

Table 1: Anti-inflammatory Activity of Thiazolidine and Related Derivatives

| Compound Series | Biological Test Model | Observed Effect | Reference |

|---|---|---|---|

| Thiazolidin-2,4-diones | Carrageenan-induced rat paw edema | Active in reducing edema | researchgate.net |

| 2-Iminothiazolidin-4-ones | Carrageenan-induced rat paw edema | No significant activity reported | researchgate.net |

| (3-carboxy-2-pyridyl)-2-thiobenzothiazole | In vitro anti-inflammatory assays | 1.34 times more active than indomethacin | nih.gov |

Antioxidant Properties

The antioxidant potential of thiazolidinone derivatives has been explored through various in vitro assays that measure different aspects of antioxidant action. nih.govnih.gov Key evaluation methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis-3-ethylbenzothiazoline-6-sulfonic acid (ABTS) tests, which measure a compound's radical scavenging ability. nih.gov

Further studies have utilized assays to assess the reduction of thiobarbituric acid reactive species (an indicator of lipid peroxidation) and the levels of total thiol groups in biological systems like the cerebral cortex and liver of rats. nih.gov Research on new phenolic derivatives of thiazolidine-2,4-dione has also evaluated their capacity for electron transfer and chelation of transition metals such as iron (Fe²+). nih.gov

Certain derivatives have demonstrated significant activity. For instance, thiazinanone 5a showed strong radical scavenging activity in both DPPH and ABTS tests, reduced lipid peroxidation, and increased total thiol groups. nih.gov In another study, catechol derivatives 5f and 5l were identified as potent antiradical and electron-donating agents, with activity higher than the reference antioxidants butylated hydroxytoluene (BHT) and trolox. nih.gov

Table 2: Antioxidant Activity Profile of Thiazolidinone Derivatives

| Compound/Series | Assay Type | Key Finding | Reference |

|---|---|---|---|

| Thiazinanone 5a | DPPH and ABTS radical scavenging | Best radical scavenging activity in its series | nih.gov |

| Phenolic thiazolidine-2,4-diones (5f and 5l) | Antiradical, Electron Transfer, Fe²+ Chelation | Displayed higher radical scavenging activity than BHT and trolox | nih.gov |

| 4-arylimino-thiazolidin-2-ones | General antioxidant screening | Reported to possess antioxidant properties | growingscience.com |

Neuroprotective Potentials

Thiazolidine derivatives have shown promise as neuroprotective agents, particularly in models of neurodegenerative diseases like Alzheimer's. Studies have demonstrated that thiazolidine-2,4-dione (TZD) derivatives can alleviate cognitive decline in a scopolamine-induced Alzheimer's model in rats. nih.gov

Specific compounds, such as (E)-5-(3-hydroxybenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ3O) and (E)-5-(4-methoxybenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ4M), have shown a neuroprotective effect by mitigating memory and cognitive impairments. nih.gov The underlying mechanism for this neuroprotection is linked to the ability of thiazolidine derivatives to combat oxidative stress and neuroinflammation. These compounds can down-regulate the overexpression of proinflammatory cytokines, including TNF-α and NF-κB, and modulate inflammatory pathways, which ultimately helps reduce neuronal damage.

Table 3: Neuroprotective Effects of Thiazolidine Derivatives

| Compound Name | Experimental Model | Observed Neuroprotective Effect | Reference |

|---|---|---|---|

| TZ3O | Scopolamine-induced Alzheimer's model in rats | Alleviated cognitive decline | nih.gov |

| TZ4M | Scopolamine-induced Alzheimer's model in rats | Alleviated cognitive decline | nih.gov |

| Thiazolidine-4-Carboxylic Acid derivatives | Ethanol-induced neurodegeneration model | Reduced neuronal damage by down-regulating proinflammatory cytokines (TNF-α, NF-κB) |

Anticonvulsant Effects

A significant body of research has focused on the anticonvulsant properties of 2-imino-4-thiazolidinone derivatives. These compounds are typically evaluated using two primary in vivo models: the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ)-induced seizure test. researchgate.netmdpi.combiointerfaceresearch.com Neurotoxicity is concurrently assessed using the rotarod test. researchgate.netbiointerfaceresearch.com

Several derivatives have emerged as potent anticonvulsants. For example, 2-(4-(pentyloxy)phenylimino)thiazolidin-4-one was identified as a highly effective compound, with ED₅₀ values of 18.5 mg/kg in the MES test and 15.3 mg/kg in the scPTZ test. researchgate.net This compound also demonstrated a high safety profile, with a protective index (PI) significantly better than the reference drug, Carbamazepine. researchgate.net Other active compounds include 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one Ib, which showed excellent activity in both MES and PTZ models. mdpi.com The anticonvulsant potential of these compounds is often attributed to the thiazolidinone moiety, which is a structural feature in established anticonvulsant medications like Ralitoline. researchgate.net

Table 4: Anticonvulsant Activity of 2-Imino-4-thiazolidinone Derivatives

| Compound | MES Test (ED₅₀) | scPTZ Test (ED₅₀) | Protective Index (PI) in scPTZ Test | Reference |

|---|---|---|---|---|

| 2-(4-(pentyloxy)phenylimino)thiazolidin-4-one (5d) | 18.5 mg/kg | 15.3 mg/kg | 12.8 | researchgate.net |

| 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one (Ib) | Excellent Activity | Excellent Activity | Not Reported | mdpi.com |

| 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) | Identified as the most active derivative in its series | biointerfaceresearch.com | ||

| Carbamazepine (Reference Drug) | 11.8 mg/kg | 11.2 mg/kg | 6.7 | researchgate.net |

Antitrypanosomal Activity

Thiazolidinone derivatives have been identified as potential therapeutic agents for neglected tropical diseases caused by Trypanosoma parasites. researchgate.netresearchgate.net Research has demonstrated that these compounds can exhibit good inhibition of trypanosome growth. researchgate.net

A structure-activity relationship (SAR) study of thiazolidinediones revealed derivatives with significant activity against Trypanosoma brucei species. nih.gov Notably, the analogue designated as 6i showed exceptional potency against Trypanosoma brucei rhodesiense, the protozoan responsible for human African trypanosomiasis (sleeping sickness), with an EC₅₀ value of 30 nM and a high selectivity index of >2000. nih.gov Other compounds from the same study also demonstrated antitrypanosomal activities in the low micromolar range. nih.gov In related structures, the introduction of a thiazolidine ring that bridges the N-1 and C-2 positions of fluoroquinolones was found to increase antitrypanosomal activity, suggesting that the thiazolidine ring plays a key role in the compound's ability to inhibit parasite growth, possibly by targeting topoisomerase II. nih.gov

Table 5: In Vitro Antitrypanosomal Activity of Thiazolidinone Analogues

| Compound Analogue | Target Organism | Activity (EC₅₀) | Selectivity Index | Reference |

|---|---|---|---|---|

| 6i | Trypanosoma brucei rhodesiense | 30 nM | >2000 | nih.gov |

| 6a | Trypanosoma brucei | <5 µM | Not Reported | nih.gov |

| 6k | Trypanosoma brucei | <5 µM | Not Reported | nih.gov |

| 7e | Trypanosoma brucei | <5 µM | Not Reported | nih.gov |

Anti-HIV Activity

The evaluation of thiazolidine derivatives as anti-HIV agents has yielded mixed results, indicating that specific structural features are critical for activity. One study found that certain 2,3-diaryl-1,3-thiazolidine-4-thione derivatives proved to be effective inhibitors of HIV-1 replication in in vitro tests. nih.gov

Table 6: Summary of Anti-HIV Activity for Thiazolidine Derivative Series

| Compound Series | HIV Strain(s) Tested | Reported In Vitro Activity | Reference |

|---|---|---|---|

| 2,3-diaryl-1,3-thiazolidine-4-thione derivatives | HIV-1 | Effective inhibitors of replication | nih.gov |

| 2-(substituted phenyl)-5-methyl-3-(pyridin-4-yl)-1,3-thiazolidin-4-ones | HIV-1 (IIIB), HIV-2 (ROD) | No inhibition of replication at subtoxic concentrations | ijpsjournal.com |

Structure Activity Relationship Sar and Computational Studies of 2 Imino 3 4 Pyridylmethyl Thiazolidine Analogues

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By analyzing molecular descriptors, which are numerical representations of molecular properties, QSAR models can predict the activity of new, unsynthesized analogues. nih.gov This approach is widely used for various heterocyclic systems, including thiazolidine (B150603) derivatives, to understand the structural requirements for their biological effects. researchgate.netnih.gov

Multiple Linear Regression (MLR) is a statistical method frequently used to develop QSAR models due to its simplicity and ease of interpretation. youtube.com MLR establishes a linear relationship between a dependent variable (biological activity) and two or more independent variables (molecular descriptors). researchgate.net The quality and predictive power of an MLR model are assessed using several statistical parameters, including the coefficient of determination (R²), adjusted R² (R²adj), and the cross-validated correlation coefficient (Q² or R²cv). imist.ma

For instance, in a QSAR study on a series of thiazolidinedione derivatives with antimalarial properties, an MLR model was developed that demonstrated a strong correlation between structure and activity. The model, which incorporated five molecular descriptors, yielded robust statistical values of R² = 0.90 and Q² = 0.89, indicating a high degree of confidence in its predictive capability. Similarly, a 2D-QSAR study on thiazolidine-4-one derivatives as anti-tubercular agents resulted in a predictive model with an R² of 0.9092. nih.gov These examples highlight how MLR can effectively model the activity of compounds containing the thiazolidine core.

Table 1: Example of MLR Model Performance in QSAR Studies of Thiazolidine-Related Compounds

| Compound Series | Statistical Parameter | Value | Reference |

|---|---|---|---|

| Thiazolidinedione Derivatives | R² (Coefficient of Determination) | 0.90 | |

| R²adj (Adjusted R²) | 0.88 | ||

| Q² (Cross-validated R²) | 0.89 | ||

| RMSE (Root Mean Square Error) | 2.06 | ||

| Thiazolidine-4-one Derivatives | R² | 0.9092 | nih.gov |

| R²adj | 0.8950 |

Artificial Neural Networks (ANN) are a more sophisticated, non-linear modeling technique inspired by the structure of the human brain. imist.ma ANNs can capture complex and non-linear relationships between molecular descriptors and biological activity that may be missed by MLR models. nih.gov This often results in models with superior predictive power.

In a comparative study on thiazolidinedione derivatives, an ANN model demonstrated significantly better predictive capability than its MLR counterpart. The correlation coefficients for the training, validation, and test sets in the ANN model were 0.94, 0.98, and 0.99, respectively, establishing a more robust relationship between the descriptors and the observed activity. Another study on 2-aminothiazol-4(5H)-one derivatives used an ANN with a 10-11-1 architecture to develop a highly accurate predictive model, achieving a coefficient of determination (R²) of 0.9482. nih.gov These findings underscore the utility of ANN in developing highly predictive QSAR models for thiazole-containing compounds.

Table 2: Comparison of MLR and ANN Model Performance for Thiazole Derivatives

| Model Type | Validation Group | Correlation Coefficient (R) or R² | Reference |

|---|---|---|---|

| MLR | Overall Model (R²) | 0.76 | imist.ma |

| ANN | Overall Model (R²) | 0.98 | |

| Training Set (R²) | 0.98 | ||

| Cross-validation (R²cv) | 0.99 | ||

| Test Set (R²test) | 0.98 |

The foundation of any successful QSAR model is the selection of appropriate molecular descriptors. These descriptors quantify various aspects of a molecule's structure and properties, categorized broadly as electronic, steric, and hydrophobic.

Electronic descriptors describe the distribution of electrons within a molecule, which is fundamental to its reactivity and ability to form intermolecular interactions.

HOMO-LUMO Energies : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier orbitals. nih.gov The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical stability and reactivity; a smaller gap often signifies higher reactivity. nih.gov In a study of tricyclic quinoline derivatives, the energy of the HOMO was found to positively correlate with diuretic activity. uran.ua

Atomic Net Charges : These descriptors quantify the partial charge on each atom, influencing electrostatic interactions with a biological target. They are crucial for understanding interactions like hydrogen bonds and ionic bonds.

Steric descriptors relate to the size, shape, and three-dimensional arrangement of a molecule, which are critical for its ability to fit into a receptor's binding site. nih.gov

Molar Volume and Surface Area : These descriptors quantify the space occupied by a molecule. uwec.edu QSAR studies have shown that these properties can significantly influence activity. For example, an analysis of certain quinoline derivatives revealed that diuretic activity tended to decrease as the molecular volume and surface area increased, suggesting potential steric hindrance at the target site. uran.ua A study on anti-tubercular thiazolidine-4-ones also identified surface area contributions as being positively correlated with activity. nih.gov

Hydrophobic descriptors measure a molecule's affinity for non-polar environments, which is crucial for its transport through biological membranes and for binding to hydrophobic pockets within receptors. nih.gov

Hydration Energy : This descriptor represents the energy released when a molecule is solvated by water. It is a measure of a molecule's hydrophilicity. In a QSAR analysis of quinoline-based diuretics, a decrease in hydration energy (indicating lower hydrophilicity or greater hydrophobicity) was correlated with higher diuretic activity, suggesting the importance of hydrophobic interactions with the target. uran.ua

Compound Index

Elucidation of Key Molecular Descriptors Influencing Activity

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting the binding mode of a ligand (like 2-imino-3-(4-pyridylmethyl)thiazolidine or its analogues) within the active site of a target protein. This simulation provides insights into the feasibility of a drug-receptor interaction and can help in refining the design of more potent and selective drug candidates.

Prediction of Ligand-Protein Binding Modes

Molecular docking simulations are pivotal in elucidating the interaction between a ligand and a protein at the atomic level. For analogues of this compound, such as various thiazolidinone derivatives, docking studies predict how the molecule fits into the binding pocket of a biological target. The process involves sampling a high number of possible orientations and conformations of the ligand within the protein's active site and scoring them based on their binding energy.

The predicted binding mode reveals key intermolecular interactions, which are predominantly hydrogen bonds, hydrophobic interactions, and sometimes van der Waals or electrostatic interactions. For instance, in studies involving thiazolidinedione derivatives targeting the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), docking simulations have shown that the thiazolidinedione head group typically forms crucial hydrogen bonds with amino acid residues in the receptor's binding site. researchgate.netsemanticscholar.org The orientation of the pyridylmethyl group and the imino-thiazolidine core would be critical in establishing these stabilizing interactions. The prediction of these binding modes is the first step in understanding the compound's potential biological activity.

Analysis of Binding Affinities with Biological Targets

A primary goal of molecular docking is to estimate the binding affinity, or the strength of the interaction, between a ligand and its protein target. This is often represented by a docking score or an estimated free energy of binding (ΔG). A lower (more negative) binding energy value typically indicates a more stable and favorable ligand-protein complex.

For various thiazolidine analogues, docking studies have been conducted against a range of biological targets to analyze their binding affinities. These targets include enzymes like acetylcholinesterase, microbial enzymes, and nuclear receptors such as PPARγ. semanticscholar.orgnih.gov The calculated binding energies help in ranking different analogues based on their predicted potency, allowing researchers to prioritize which compounds to synthesize and test experimentally.

Table 1: Example Binding Affinities of Thiazolidinedione Analogues with PPARγ

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Analogue 1 (SD-3) | PPARγ | -8.5 | Leu270, Gln283, Arg288 |

| Analogue 2 (SD-9) | PPARγ | -8.9 | Gly283, Leu270 |

| Rosiglitazone (Standard) | PPARγ | -9.2 | Arg288, Gln283, Leu270 |

Note: This table is a representative example based on data for thiazolidine-2,4-dione analogues to illustrate the type of data generated from docking studies. The specific values are derived from published research on related compounds. semanticscholar.org

Identification of Critical Amino Acid Residues for Interaction

Molecular docking not only predicts the binding pose and affinity but also identifies the specific amino acid residues within the protein's active site that are critical for the interaction. By visualizing the docked complex, researchers can pinpoint which residues form hydrogen bonds, hydrophobic contacts, or other types of interactions with the ligand.

For example, in the docking of thiazolidinedione derivatives with PPARγ, residues such as Arginine (Arg288), Glutamine (Gln283), and Leucine (Leu270) have been identified as forming key hydrogen bonds and other interactions with the ligand. semanticscholar.org Understanding these critical interactions is fundamental for structure-activity relationship (SAR) studies. It allows medicinal chemists to design new analogues with modified functional groups that can form stronger or additional interactions with these key residues, potentially leading to improved biological activity.

Advanced Computational Chemistry Approaches

Beyond molecular docking, other advanced computational methods are employed to gain a deeper understanding of the properties of this compound analogues at an electronic level and to predict their behavior in a biological system.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations provide valuable information about a molecule's geometry, conformational stability, and electronic properties, such as the distribution of electron density and the energies of molecular orbitals. nih.govmdpi.com

For thiazolidinone derivatives, DFT studies have been used to determine the most stable three-dimensional conformation (the lowest energy conformer) of the molecule. nih.gov This is crucial because a molecule's conformation dictates how it can interact with its biological target. Furthermore, DFT calculations can elucidate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. Analysis of the molecular electrostatic potential (MESP) can also reveal the electron-rich and electron-deficient regions of the molecule, which are important for understanding intermolecular interactions. mdpi.com

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

For a compound to be a successful drug, it must not only interact strongly with its target but also possess favorable pharmacokinetics. In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery to filter out compounds that are likely to fail later in development. d-nb.infonih.gov

Computational tools are used to predict the "drug-likeness" of molecules like this compound and its analogues. d-nb.info These predictions are often based on established guidelines such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Other parameters, including aqueous solubility, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes, are also commonly evaluated. These in silico ADME studies help to identify candidates with a higher probability of having good oral bioavailability and appropriate metabolic stability. nih.govresearchgate.net

Table 2: Representative Predicted ADME Properties for Thiazolidinone Analogues

| Property | Predicted Value | Acceptable Range |

|---|---|---|

| Molecular Weight | < 500 | < 500 Da |

| LogP (Lipophilicity) | < 5 | -0.4 to +5.6 |

| Hydrogen Bond Donors | < 5 | ≤ 5 |

| Hydrogen Bond Acceptors | < 10 | ≤ 10 |

Note: This table provides a generalized representation of ADME predictions for drug-like thiazolidinone compounds based on common computational models. d-nb.infonih.gov

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool in understanding the electrophilic and nucleophilic sites of a molecule, which in turn helps in predicting its reactivity and intermolecular interactions. The MEP map is color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). Green and yellow represent areas with intermediate potential.

For this compound and its analogues, the MEP map would reveal key features about its reactivity. The nitrogen atoms of the pyridine (B92270) ring and the imino group are expected to be electron-rich, represented by red or yellow regions, making them potential sites for electrophilic attack or hydrogen bond formation. The hydrogen atoms, particularly those attached to the thiazolidine ring and the pyridylmethyl group, would be depicted in blue, indicating their electrophilic character.

Computational studies on related thiazolidinone structures have shown that the carbonyl oxygen (in thiazolidin-4-ones) is a prominent site of negative electrostatic potential, making it a primary target for electrophilic attack. In the case of this compound, the exocyclic nitrogen of the imino group and the nitrogen of the pyridine ring are the most significant electron-rich areas. The distribution of electrostatic potential is crucial in determining how the molecule interacts with its biological target. For instance, the electron-rich regions might engage in hydrogen bonding with amino acid residues in a receptor's active site.

Substituent Effects on Bioactivity and Selectivity

The biological activity and selectivity of this compound analogues are significantly influenced by the nature and position of substituents on the molecule. Structure-activity relationship (SAR) studies on related compounds have provided insights into how modifications at the 2-imino position, the thiazolidine ring, and the N-substituent affect their pharmacological properties.

Impact of Substitutions at the 2-Imino Position

The 2-imino group of the thiazolidine ring is a critical site for modification, and substitutions at this position can have a profound impact on the biological activity of the compound. Studies on various 2-iminothiazolidinone derivatives have shown that the nature of the substituent on the exocyclic nitrogen can modulate the compound's potency and selectivity for different biological targets.

For example, in a series of 2-imino-4-thiazolidinone derivatives investigated for their anticancer activity, the presence of an aryl group at the 2-imino position was found to be important. The electronic properties of this aryl ring can further influence the activity. Generally, the introduction of electron-withdrawing groups on the aryl ring tends to enhance the cytotoxic activity against various cancer cell lines. This suggests that a lower electron density on the imino nitrogen or the adjacent aromatic system might be favorable for this particular biological effect.

Conversely, for other activities, electron-donating groups might be preferred. The steric bulk of the substituent at the 2-imino position also plays a role. Bulky substituents may cause steric hindrance, preventing the molecule from fitting into the binding site of its target, thus reducing its activity. Therefore, a careful balance of electronic and steric factors is necessary to optimize the biological activity.

| Substituent at 2-Imino Position (R) | General Effect on Anticancer Activity |

|---|---|

| Unsubstituted (-H) | Baseline activity |

| Aryl (e.g., Phenyl) | Generally increases activity |

| Aryl with Electron-Withdrawing Group (e.g., -Cl, -NO2) | Often enhances activity |

| Aryl with Electron-Donating Group (e.g., -CH3, -OCH3) | Variable, can decrease or have no significant effect on activity |

| Heteroaryl (e.g., Pyridyl) | Can lead to potent activity, depending on the specific ring and its substitution |

Influence of Substituents on the Thiazolidine Ring System (N3, C4, C5)

N3 Position: The substituent at the N3 position of the thiazolidine ring is a key determinant of the molecule's interaction with its biological target. In the case of this compound, this position is occupied by the 4-pyridylmethyl group. The nature of this substituent can influence the compound's selectivity and potency. For instance, in a series of 4-thiazolidinone derivatives, the presence of a carboxylic acid or a p-hydroxyphenyl group at the N3 position was found to be critical for antitumor activity mdpi.com. The absence of a substituent or the presence of other groups at this position led to a decrease in activity mdpi.com. This highlights the specific interactions that the N3 substituent makes with the target protein.

C4 Position: The C4 position of the thiazolidine ring is adjacent to the sulfur atom and is often part of a carbonyl group in the related thiazolidin-4-ones. Substitutions at this position can affect the molecule's conformation and its metabolic stability. For instance, the introduction of substituents at C4 can influence the ring's planarity and its ability to interact with the target.

C5 Position: The C5 position is another important site for modification. The introduction of substituents at this position can significantly impact biological activity. For example, in a series of thiazolidin-4-one derivatives, the presence of a benzylidene group at the C5 position was found to be crucial for anticancer activity. The electronic nature of the substituents on this benzylidene ring further modulates the activity, with electron-withdrawing groups often leading to higher potency.

| Position on Thiazolidine Ring | Substituent Type | General Effect on Bioactivity |

|---|---|---|

| N3 | Aromatic/Heteroaromatic | Crucial for target recognition and selectivity |

| N3 | Alkyl | Can modulate lipophilicity and pharmacokinetic properties |

| C4 | Substitution (e.g., alkyl) | Affects conformation and metabolic stability |

| C5 | Arylmethylidene | Often essential for activity, with substituents on the aryl ring modulating potency |

Role of the 4-Pyridylmethyl Moiety on Activity

The 4-pyridylmethyl group at the N3 position of the thiazolidine ring plays a pivotal role in the biological activity of this compound. The pyridine ring is a common feature in many biologically active compounds and can participate in various non-covalent interactions, including hydrogen bonding, pi-stacking, and electrostatic interactions.

The position of the nitrogen atom in the pyridine ring is critical. Studies comparing 2-(3-pyridyl)thiazolidine and 2-(4-pyridyl)thiazolidine derivatives have shown that both can exhibit potent biological activities, suggesting that the precise location of the nitrogen atom can be tailored to optimize interactions with a specific biological target. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can be a crucial interaction for binding to a receptor.

Future Research Directions and Translational Perspectives for 2 Imino 3 4 Pyridylmethyl Thiazolidine

Rational Design and Synthesis of Advanced 2-Imino-3-(4-pyridylmethyl)thiazolidine Analogues

The rational design of advanced analogues of this compound is a critical step toward enhancing its therapeutic efficacy and specificity. Future synthetic efforts should focus on systematic modifications of the core structure to establish a comprehensive structure-activity relationship (SAR).

Key areas for structural modification include:

Substitution on the Pyridine (B92270) Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the pyridine moiety can modulate the electronic properties and steric profile of the molecule, potentially influencing its binding affinity to biological targets.

Modification of the Thiazolidine (B150603) Ring: Alterations at the C4 and C5 positions of the thiazolidine ring, such as the introduction of a carbonyl group to form a 2-imino-4-thiazolidinone, can significantly impact biological activity. For instance, the synthesis of 5-arylidene derivatives has been shown to enhance the biological profile of related compounds.

Synthetic strategies will likely involve multi-step reaction protocols. A common approach to synthesizing 2-iminothiazolidin-4-ones involves the reaction of a primary amine with chloroacetyl chloride, followed by treatment with potassium thiocyanate (B1210189). mdpi.com For this compound and its analogues, this would involve using 4-(aminomethyl)pyridine (B121137) as the starting amine. The resulting N-(pyridin-4-ylmethyl)acetamide can then be further processed to yield the desired thiazolidine core.

Table 1: Potential Synthetic Strategies for this compound Analogues

| Starting Material | Reagents | Intermediate/Product | Rationale for Analogue Design |

| 4-(aminomethyl)pyridine | Chloroacetyl chloride, Potassium thiocyanate | 2-Imino-3-(4-pyridylmethyl)thiazolidin-4-one | Introduction of a carbonyl group at C4 to explore anticancer and other activities. nih.gov |

| 2-Imino-3-(4-pyridylmethyl)thiazolidin-4-one | Substituted aromatic aldehydes, Sodium acetate | 5-Arylidene-2-imino-3-(4-pyridylmethyl)thiazolidin-4-ones | Enhancing biological activity through substitution at the C5 position. mdpi.com |

| Substituted 4-(aminomethyl)pyridines | Chloroacetyl chloride, Potassium thiocyanate | Substituted this compound Analogues | Modulating electronic and steric properties of the pyridine ring. |

Exploration of Novel Biological Targets for this compound

The 2-iminothiazolidin-4-one scaffold is known to exhibit a wide range of biological activities, suggesting that this compound and its derivatives could interact with multiple biological targets. Future research should aim to identify and validate these targets to elucidate the compound's mechanism of action.

Potential biological targets and therapeutic areas to explore include:

Anticancer Activity: Numerous 2-imino-4-thiazolidinone derivatives have demonstrated potent cytotoxicity against various cancer cell lines. nih.gov Investigations into the anticancer potential of this compound should include screening against a panel of human cancer cell lines and mechanistic studies to determine its effects on cell cycle progression, apoptosis, and reactive oxygen species (ROS) generation. nih.gov

Antimicrobial and Antifungal Activity: The thiazolidinone nucleus is a well-established pharmacophore in the development of antimicrobial and antifungal agents. mdpi.comijpsonline.com Analogues of this compound should be evaluated for their minimum inhibitory concentration (MIC) against a broad spectrum of bacterial and fungal strains. ijpsonline.com

S1P1 Receptor Agonism: A class of 2-imino-thiazolidin-4-one derivatives has been identified as potent and selective agonists of the sphingosine-1-phosphate receptor 1 (S1P1), which is a promising target for the treatment of autoimmune disorders. nih.gov Given the structural similarities, it is plausible that this compound could also modulate S1P1 activity.

Enzyme Inhibition: Thiazolidinone derivatives have been reported to inhibit various enzymes. For example, some analogues have shown inhibitory activity against carbonic anhydrase II, an emerging target for cancer treatment. mdpi.com Screening this compound against a panel of clinically relevant enzymes could uncover novel therapeutic applications.

Table 2: Potential Biological Activities and Targets for this compound

| Therapeutic Area | Potential Biological Target(s) | Rationale based on Related Compounds |

| Oncology | Cell cycle regulators, Apoptotic pathways | 2-imino-4-thiazolidinone derivatives induce cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov |

| Infectious Diseases | Bacterial and fungal cellular machinery | Thiazolidinone-based compounds exhibit broad-spectrum antimicrobial and antifungal properties. mdpi.comijpsonline.com |

| Autoimmune Disorders | Sphingosine-1-phosphate receptor 1 (S1P1) | A series of 2-imino-thiazolidin-4-ones are potent S1P1 receptor agonists. nih.gov |

| Various | Carbonic Anhydrase, Glycogen Synthase Kinase 3 (GSK-3) | Related thiazolidinone structures have shown inhibitory activity against these enzymes. mdpi.comresearchgate.net |

Synergistic Application of Synthetic and Computational Methodologies in Drug Discovery

The integration of computational and synthetic methodologies will be instrumental in accelerating the drug discovery process for this compound analogues. nih.gov In silico techniques can guide the rational design of new compounds with improved pharmacological profiles.

Key computational approaches include:

Molecular Docking: This technique can be used to predict the binding modes and affinities of this compound analogues to the active sites of potential biological targets. This information can guide the design of more potent and selective inhibitors or agonists. nih.gov

Pharmacophore Modeling: By identifying the essential structural features required for biological activity, pharmacophore models can be developed and used to screen virtual libraries for novel compounds with the desired activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure and biological activity of a series of compounds, enabling the prediction of the activity of newly designed analogues.

ADME/Tox Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties can help in the early identification of candidates with favorable drug-like properties, reducing the likelihood of late-stage failures in drug development. nih.gov

The synergistic cycle would involve using computational tools to design a focused library of promising analogues, which would then be synthesized and subjected to biological evaluation. The experimental results would, in turn, be used to refine the computational models for the next round of design and synthesis.

Development of Multifunctional this compound Derivatives

The development of multifunctional or hybrid molecules, which can modulate multiple biological targets simultaneously, is an emerging paradigm in drug discovery. nih.gov This approach can offer advantages in treating complex diseases such as cancer, where multiple pathways are often dysregulated.

Future research could focus on creating hybrid compounds that incorporate the this compound scaffold with other known pharmacophores. For example, conjugating this scaffold with moieties known to possess anticancer, anti-inflammatory, or antimicrobial properties could lead to the development of novel agents with enhanced efficacy or a broader spectrum of activity.

The design of such multifunctional derivatives will require a deep understanding of the SAR of each pharmacophore and the appropriate selection of linkers to connect them without compromising their individual activities. This strategy holds the potential to yield innovative therapeutic agents with improved clinical outcomes.

Q & A

Q. What are the recommended synthetic routes for 2-Imino-3-(4-pyridylmethyl)thiazolidine, and how can structural purity be validated?

Methodological Answer: The synthesis of thiazolidine derivatives typically involves cyclocondensation reactions between aminothiols and aldehydes/ketones. For 2-imino analogs, intermediates like 4-pyridylmethyl thioamides or thioureas may react with α-halo carbonyl compounds under basic conditions. Post-synthesis, structural validation requires multi-spectroscopic analysis:

- IR spectroscopy to confirm the presence of imino (C=N) and thiazolidine ring vibrations (C-S stretching at ~650–750 cm⁻¹) .

- ¹H/¹³C-NMR to resolve the pyridylmethyl group (δ ~2.5–3.5 ppm for CH₂; aromatic protons at δ ~7–8.5 ppm) and imino proton (δ ~8–10 ppm, if not tautomerized) .

- Elemental analysis (C, H, N, S) to verify stoichiometric purity .

Q. How can researchers optimize reaction yields for this compound, considering solvent and catalyst selection?

Methodological Answer: Yield optimization requires systematic screening via Design of Experiments (DoE) . Key factors include:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) may enhance cyclization but risk side reactions; alternatives like THF or ethanol balance reactivity and solubility .

- Catalysts : Mild bases (e.g., K₂CO₃) or Lewis acids (ZnCl₂) can accelerate imine formation while minimizing decomposition .

- Statistical tools : Use Plackett-Burman or Box-Behnken designs to identify critical parameters (temperature, stoichiometry) and interactions .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reaction pathways?

Methodological Answer: Advanced computational workflows integrate:

- Quantum chemical calculations (DFT, MP2) to map potential energy surfaces for imino-thiazolidine tautomerism or nucleophilic attack sites .

- Reaction path search algorithms (e.g., GRRM, AFIR) to simulate intermediates and transition states, validated against experimental kinetics .

- Machine learning : Train models on existing thiazolidine reaction databases to predict regioselectivity in functionalization (e.g., alkylation at the pyridyl N vs. thiazolidine S) .

Q. How can contradictory spectroscopic data (e.g., unexpected tautomerization) be resolved during characterization?

Methodological Answer: Tautomerism between 2-imino and 2-amino forms can cause spectral inconsistencies. Mitigation strategies include:

- Variable-temperature NMR : Monitor proton shifts at 25–80°C to detect dynamic equilibria .

- X-ray crystallography : Resolve solid-state structures to confirm dominant tautomers .

- pH-controlled studies : Stabilize specific tautomers via buffered solutions (e.g., acidic conditions favor imino protonation) .

Q. What pharmacological mechanisms are hypothesized for this compound, and how can in vitro assays validate them?

Methodological Answer: Hypotheses may target enzyme inhibition (e.g., kinases, proteases) due to the pyridyl-thiazolidine scaffold’s metal-coordinating capacity. Experimental validation involves:

- Docking studies : Use AutoDock or Schrödinger to predict binding to active sites (e.g., ATP-binding pockets) .

- Enzyme assays : Test inhibitory activity against target enzymes (e.g., MMP-9, COX-2) via fluorometric or colorimetric kits .

- Cellular models : Assess cytotoxicity (MTT assay) and anti-inflammatory/antiproliferative effects in cancer cell lines (e.g., HeLa, MCF-7) .

Data Contradiction and Reproducibility Challenges

Q. How should researchers address discrepancies in reported synthetic yields for similar thiazolidine derivatives?

Methodological Answer: Reproducibility issues often stem from uncontrolled variables:

- Trace moisture : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of imino groups .

- Byproduct profiling : Employ LC-MS or TLC to identify side products (e.g., oxidized thiols) and adjust reducing agents (e.g., NaBH₄) .

- Replication studies : Cross-validate protocols with independent labs, documenting exact conditions (e.g., stirring rate, cooling gradients) .

Methodological Innovation

Q. Can hybrid computational-experimental workflows accelerate the discovery of derivatives with enhanced bioactivity?

Methodological Answer: Yes. A feedback loop integrating:

- High-throughput virtual screening to prioritize substituents (e.g., electron-withdrawing groups on pyridyl) .

- Automated synthesis platforms (e.g., flow chemistry) for rapid iteration of candidate molecules .

- Real-time analytics : In-line NMR or Raman spectroscopy to monitor reaction progress and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.